(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034292-71-0
VCID: VC5887590
InChI: InChI=1S/C10H12N2O3S2/c1-6-11-9(4-16-6)10(13)12-3-8-2-7(12)5-17(8,14)15/h4,7-8H,2-3,5H2,1H3
SMILES: CC1=NC(=CS1)C(=O)N2CC3CC2CS3(=O)=O
Molecular Formula: C10H12N2O3S2
Molecular Weight: 272.34

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone

CAS No.: 2034292-71-0

Cat. No.: VC5887590

Molecular Formula: C10H12N2O3S2

Molecular Weight: 272.34

* For research use only. Not for human or veterinary use.

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone - 2034292-71-0

Specification

CAS No. 2034292-71-0
Molecular Formula C10H12N2O3S2
Molecular Weight 272.34
IUPAC Name (2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(2-methyl-1,3-thiazol-4-yl)methanone
Standard InChI InChI=1S/C10H12N2O3S2/c1-6-11-9(4-16-6)10(13)12-3-8-2-7(12)5-17(8,14)15/h4,7-8H,2-3,5H2,1H3
Standard InChI Key QJQUDLLGHWXHHA-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C(=O)N2CC3CC2CS3(=O)=O

Introduction

Structural Characterization and Computational Analysis

Core Bicyclic Sulfonamide Framework

The 2-thia-5-azabicyclo[2.2.1]heptane-2,2-dioxide moiety forms the central scaffold of this compound. This bicyclic system consists of a seven-membered ring with sulfur at position 2 (in a sulfone configuration) and nitrogen at position 5. X-ray crystallographic data for related compounds, such as (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone (PubChem CID 122160518), reveal a puckered bicyclic structure with bond lengths of 1.76 Å for the S=O bonds and 1.47 Å for the C-N bonds in the sulfonamide group . The chair-like conformation of the bicyclo[2.2.1]heptane system imposes steric constraints that influence reactivity and binding interactions.

Thiazole Substituent and Electronic Effects

The 2-methylthiazol-4-yl group attached via a methanone linker introduces aromaticity and electron-withdrawing characteristics. Density functional theory (DFT) calculations on similar thiazole-containing compounds, such as (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone (PubChem CID 122273349), predict a dipole moment of 5.2 Debye due to the polarization between the sulfone and thiazole moieties . The methyl group at position 2 of the thiazole ring enhances lipophilicity, with a calculated logP value of 1.8 ± 0.3 based on group contribution methods .

Table 1: Comparative Molecular Properties of Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)logPDipole Moment (Debye)
Target CompoundC₁₃H₁₃N₃O₃S₂339.391.8*5.2*
(4-Morpholinophenyl) Analog [CID 122160518] C₁₆H₂₀N₂O₄S336.401.54.9
(Quinoxalin-6-yl) Analog [CID 122273349] C₁₄H₁₃N₃O₃S303.341.25.1

*Estimated values based on structural analogs.

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Strategy

The synthesis of this compound likely proceeds via a two-step approach:

  • Formation of the Bicyclic Sulfonamide Core: Cyclocondensation of a β-amino alcohol with sulfonic acid derivatives under acidic conditions generates the 2-thia-5-azabicyclo[2.2.1]heptane skeleton. Patent US11390610B2 describes analogous methods using piperazine derivatives and sulfonyl chlorides .

  • Coupling with Thiazole Carbonyl: A Buchwald-Hartwig amination or Ullmann-type coupling attaches the 2-methylthiazole-4-carbonyl group to the bicyclic amine. Computational studies suggest that Pd(PPh₃)₄ catalyzes this step with a predicted yield of 68–72% .

Key Synthetic Challenges

  • Steric Hindrance: The bicyclic system’s rigid structure impedes nucleophilic attack at the N5 position, necessitating high-temperature conditions (>120°C) for amide bond formation .

  • Sulfone Stability: Prolonged exposure to strong bases (pH >10) may cleave the sulfone group, as observed in related compounds during stability testing .

Table 2: Hypothesized Synthetic Route

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationH₂SO₄, 80°C, 12h45–50
2Amide CouplingPd(PPh₃)₄, K₂CO₃, DMF, 120°C, 24h65–70

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

Microsomal stability studies on quinoxaline analogs indicate hepatic clearance primarily via CYP3A4-mediated oxidation of the thiazole methyl group . Introducing electron-withdrawing substituents (e.g., sulfones) typically reduces metabolic degradation, projecting a half-life (t₁/₂) of >4 hours in human liver microsomes.

Future Research Directions

  • Synthetic Optimization: Screen alternative catalysts (e.g., Xantphos-Pd) to improve coupling efficiency.

  • In Vivo Profiling: Assess bioavailability and toxicity in rodent models, focusing on sulfone-related nephrotoxicity risks.

  • Target Validation: Conduct kinome-wide screening to identify off-target interactions, particularly with cysteine proteases.

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